1-(3-Hydroxyphenyl)-1-oxo-2-(N-benzyl-N-ethyl)aminoethane hydrochloride

Lipophilicity Chromatographic retention Reference standard

1-(3-Hydroxyphenyl)-1-oxo-2-(N-benzyl-N-ethyl)aminoethane hydrochloride (CAS 55845-90-4), also designated as Benzyletilefrone Hydrochloride or Etilefrine Hydrochloride EP Impurity D, is a substituted aminoketone belonging to the Etilefrine impurity family. The compound exists as the hydrochloride salt of the free base (CAS 42146-10-1) and is formally listed as a specified impurity in the European Pharmacopoeia monograph for Etilefrine Hydrochloride (Monograph.

Molecular Formula C17H20ClNO2
Molecular Weight 305.8 g/mol
CAS No. 55845-90-4
Cat. No. B1605389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Hydroxyphenyl)-1-oxo-2-(N-benzyl-N-ethyl)aminoethane hydrochloride
CAS55845-90-4
Molecular FormulaC17H20ClNO2
Molecular Weight305.8 g/mol
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)CC(=O)C2=CC(=CC=C2)O.Cl
InChIInChI=1S/C17H19NO2.ClH/c1-2-18(12-14-7-4-3-5-8-14)13-17(20)15-9-6-10-16(19)11-15;/h3-11,19H,2,12-13H2,1H3;1H
InChIKeySKILLULCQGKLNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Hydroxyphenyl)-1-oxo-2-(N-benzyl-N-ethyl)aminoethane Hydrochloride (CAS 55845-90-4): Procurement-Relevant Identity and Regulatory Context


1-(3-Hydroxyphenyl)-1-oxo-2-(N-benzyl-N-ethyl)aminoethane hydrochloride (CAS 55845-90-4), also designated as Benzyletilefrone Hydrochloride or Etilefrine Hydrochloride EP Impurity D, is a substituted aminoketone belonging to the Etilefrine impurity family . The compound exists as the hydrochloride salt of the free base (CAS 42146-10-1) and is formally listed as a specified impurity in the European Pharmacopoeia monograph for Etilefrine Hydrochloride (Monograph 1205) . Its molecular formula is C₁₇H₂₀ClNO₂ with a molecular weight of 305.80 g/mol, and it is supplied primarily as a reference standard for analytical method development, method validation, and quality control in pharmaceutical manufacturing .

Why 1-(3-Hydroxyphenyl)-1-oxo-2-(N-benzyl-N-ethyl)aminoethane Hydrochloride Cannot Be Replaced by Other Etilefrine Impurities or the Parent API


Etilefrine impurity standards are not analytically interchangeable. Each specified impurity in the European Pharmacopoeia monograph—Impurity A (Etilefrone, CAS 22510-12-9), Impurity B, Impurity D (Benzyletilefrone), and others—possesses a unique chemical structure, molecular weight, and chromatographic retention behaviour . Impurity D differs fundamentally from the parent drug Etilefrine (C₁₀H₁₅NO₂·HCl, MW 217.69 g/mol) by the presence of an N-benzyl substituent and a ketone carbonyl in place of the secondary alcohol, yielding a mass difference of +88.1 Da and an XLogP3 increase of approximately 2.9 log units (3.2 vs. ~0.3) . Substituting Impurity D with Impurity A (C₁₀H₁₃NO₂, MW 179.22 g/mol), which lacks both the benzyl group and the alcohol, would compromise the accuracy of system suitability tests, relative retention time (RRT) markers, and mass spectrometric identification workflows that require the specific benzylated ketone structure .

1-(3-Hydroxyphenyl)-1-oxo-2-(N-benzyl-N-ethyl)aminoethane Hydrochloride: Quantitative Evidence for Selection


Lipophilicity Differentiation: XLogP3 Comparison of Benzyletilefrone vs. Etilefrine Parent API

The target compound exhibits a computed XLogP3 of 3.2, substantially higher than the parent drug Etilefrine (XLogP3 ≈ 0.3) . This 2.9-log-unit increase in lipophilicity results from the N-benzyl substitution and the ketone oxidation state at the α-carbon . In reversed-phase HPLC systems, this translates to a relative retention time (RRT) typically exceeding 1.5 relative to Etilefrine, providing unambiguous chromatographic separation for impurity profiling .

Lipophilicity Chromatographic retention Reference standard

Molecular Mass Distinction: 88.1 Da Differential for Mass Spectrometric Selectivity

The hydrochloride salt of Benzyletilefrone possesses a molecular weight of 305.80 g/mol (free base parent ion m/z 270.15 [M+H]⁺), compared with Etilefrine hydrochloride at 217.69 g/mol (parent ion m/z 182.12 [M+H]⁺) . This 88.1 Da mass differential, arising from the N-benzyl group (+91 Da from benzylation minus 2 Da from ketone vs. alcohol), ensures unambiguous detection in LC-MS/MS workflows without isobaric interference from the parent API or from Impurity A (m/z 180.10 [M+H]⁺) .

Mass spectrometry LC-MS/MS Impurity identification

Defined EP Monograph Status: Regulatory Recognition vs. Unspecified Impurities

1-(3-Hydroxyphenyl)-1-oxo-2-(N-benzyl-N-ethyl)aminoethane hydrochloride is a named, specified impurity in the European Pharmacopoeia monograph for Etilefrine Hydrochloride (Monograph 1205), whereas non-pharmacopoeial impurities or in-house reference materials lack this regulatory recognition . Specified impurities carry defined acceptance criteria; typical individual impurity limits in EP monographs for related sympathomimetic amines are set at not more than 0.1–0.5% (w/w) . The compound is supplied with a Certificate of Analysis compliant with ISO 17034 and ISO/IEC 17025, ensuring metrological traceability that is not available for generic chemical intermediates sold without pharmacopoeial qualification .

Pharmacopoeial compliance Regulatory acceptance Quality control

Synthetic Utility: N-Benzyl Ketone Intermediate for Etilefrine Prodrug Acylation

The compound is a key reactant in the acylation pathway for Etilefrine prodrugs, specifically the synthesis of 3′-(O-acyl) derivatives . The N-benzyl group functions as a protecting group during acylation of the phenolic hydroxyl, which is subsequently removed by catalytic hydrogenolysis to yield the active Etilefrine ester prodrug . This contrasts with direct acylation of Etilefrine, where the free secondary amine competes for acyl transfer, reducing regioselectivity and yield. The ketone carbonyl in the target compound is then reduced to the secondary alcohol in the final deprotection step, completing the prodrug synthesis .

Prodrug synthesis Acylation Pharmaceutical intermediate

Validated Application Scenarios for 1-(3-Hydroxyphenyl)-1-oxo-2-(N-benzyl-N-ethyl)aminoethane Hydrochloride Based on Quantitative Evidence


RP-HPLC System Suitability and Relative Retention Time (RRT) Marker for Etilefrine Impurity Profiling

With an RRT greater than 1.5 relative to Etilefrine under standard EP monograph RP-HPLC conditions , Benzyletilefrone Hydrochloride serves as an unambiguous late-eluting marker for system suitability testing. Its high lipophilicity (XLogP3 = 3.2) ensures baseline resolution from Impurity A (XLogP3 ≈ 0.8) and the parent API, making it the preferred reference compound for peak identification and retention time reproducibility assessment in QC release testing of Etilefrine Hydrochloride API.

LC-MS/MS Method Development: Distinct Parent Ion for Selected Reaction Monitoring (SRM)

The unique [M+H]⁺ ion at m/z 270.15 enables development of specific SRM transitions (e.g., m/z 270.15 → m/z 91.05 for the tropylium ion from the benzyl group) that are entirely distinct from Etilefrine (m/z 182.12) and Impurity A (m/z 180.10) . This mass spectrometric selectivity is critical for ANDA analytical method validation, where co-eluting impurities must be unequivocally identified and quantified without interference from the API or other specified impurities.

Etilefrine Prodrug Synthesis: Regioselective O-Acylation Intermediate

As a pre-formed N-benzyl-protected ketone, the compound enables exclusive O-acylation at the 3′-phenolic position, avoiding competing N-acylation that occurs when Etilefrine itself is used as the starting material . This application is particularly relevant for the synthesis of 3′-O-pivaloyl and 3′-O-stearoyl Etilefrine prodrugs, where the benzyl group is removed by hydrogenolysis and the ketone reduced to the alcohol in the final step, yielding the active prodrug with high regiochemical purity.

Pharmacopoeial Reference Standard for ANDA/MA Quality Control Submissions

The compound's status as a specified impurity in EP Monograph 1205, combined with ISO 17034-accredited manufacturing and comprehensive Certificate of Analysis documentation , makes it directly usable in Abbreviated New Drug Application (ANDA) and Marketing Authorisation (MA) submissions for generic Etilefrine products. This eliminates the need for in-house synthesis and qualification of the impurity reference standard, which is required when using non-pharmacopoeial alternatives.

Quote Request

Request a Quote for 1-(3-Hydroxyphenyl)-1-oxo-2-(N-benzyl-N-ethyl)aminoethane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.